3-Iodo-2'-thiomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

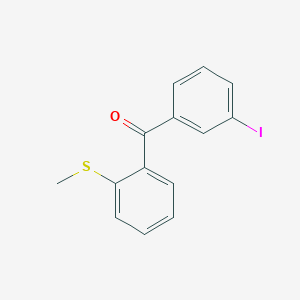

The molecular structure of 3-Iodo-2’-thiomethylbenzophenone consists of a benzophenone core with an iodine atom attached to one of the phenyl rings and a thiomethyl group attached to the other phenyl ring . The presence of the iodine atom and the thiomethyl group likely imparts unique chemical properties to this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-2’-thiomethylbenzophenone are not well-documented . Its molecular weight is 354.21 g/mol . Further studies are needed to determine other properties such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Selenophene Derivatives : 3-Iodo-2'-thiomethylbenzophenone can potentially be used in the synthesis of highly functionalized selenophenes, as similar iodo compounds have been employed in the electrophilic cyclization of homopropargyl selenides. This process uses electrophiles like iodine and iodine chloride to produce cyclized products in high yields (Schumacher et al., 2010).

Formation of Iodo-Trihalomethanes : Iodo compounds including 3-Iodo-2'-thiomethylbenzophenone may contribute to the formation of iodo-trihalomethanes during the disinfection and oxidation of iodide-containing waters. This is relevant in the context of taste and odor problems in drinking water (Bichsel & Gunten, 2000).

Iodine Chemistry in Organic Synthesis : Polyvalent iodine compounds, including those related to 3-Iodo-2'-thiomethylbenzophenone, have found extensive use in organic synthesis. These compounds are valued for their oxidizing properties and environmentally friendly character (Zhdankin & Stang, 2008).

Palladium-Mediated Coupling Reactions : Compounds structurally related to 3-Iodo-2'-thiomethylbenzophenone have been used in palladium-mediated coupling approaches, useful for synthesizing tubulin binding agents and other pharmaceutical intermediates (Flynn, Verdier-Pinard, & Hamel, 2001).

Ruthenium-Catalyzed Cyclization : Iodo compounds, which share structural features with 3-Iodo-2'-thiomethylbenzophenone, have been shown to undergo solvent-dependent chemoselective cyclization, highlighting the potential for these types of compounds in creating diverse chemical structures (Lin, Maddirala, & Liu, 2005).

Synthesis of Bridgehead Heterocycles : Hypervalent iodine chemistry, which includes compounds like 3-Iodo-2'-thiomethylbenzophenone, has been used for synthesizing heterocycles, a crucial aspect of pharmaceutical research (Prakash, Rani, & Goyal, 1992).

Aromatic Nucleophilic Substitution Reactions : Similar iodo compounds have been used in creating 2-arylbenzo[b]thiophenes through aromatic nucleophilic substitution reactions, underscoring the potential versatility of 3-Iodo-2'-thiomethylbenzophenone in chemical synthesis (David et al., 2005).

Environmental and Analytical Applications

Detection Techniques for Thiophenols : The structural characteristics of 3-Iodo-2'-thiomethylbenzophenone could be relevant for developing sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).

Oxidative Dearomatization in Organic Chemistry : The oxidative dearomatization of phenols and anilines, as seen in compounds related to 3-Iodo-2'-thiomethylbenzophenone, is significant for the development of new pharmaceuticals and complex organic molecules (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Iodination of Phenols in Pharmaceutical Intermediates : The iodination of phenols, including those structurally similar to 3-Iodo-2'-thiomethylbenzophenone, is crucial in creating intermediates for pharmaceutical applications (Piscopo, Diurno, & Andreotti, 1983).

Degradation of UV-Filters : Studies on the degradation of benzophenone derivatives in aqueous solutions could provide insight into the environmental fate and breakdown of related compounds like 3-Iodo-2'-thiomethylbenzophenone (Moradi et al., 2018).

Safety And Hazards

Future Directions

Given the limited information available on 3-Iodo-2’-thiomethylbenzophenone, there are many potential directions for future research. These could include studies to determine its physical and chemical properties, investigations into its synthesis and reactivity, and exploration of its potential applications in various fields .

properties

IUPAC Name |

(3-iodophenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSJACNSFDEYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641535 |

Source

|

| Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2'-thiomethylbenzophenone | |

CAS RN |

890098-53-0 |

Source

|

| Record name | (3-Iodophenyl)[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323895.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)

![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)